![molecular formula C21H18ClNS2 B14350015 N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline CAS No. 93588-31-9](/img/structure/B14350015.png)
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is an organic compound characterized by its unique structure, which includes a chloro-substituted ethenyl group and two phenylsulfanyl groups attached to an ethenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline typically involves the reaction of N-methylaniline with 1-chloro-2,2-bis(phenylsulfanyl)ethene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-ethylaniline
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-propylaniline
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-butylaniline
Uniqueness
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
93588-31-9 |
|---|---|
分子式 |
C21H18ClNS2 |
分子量 |
384.0 g/mol |
IUPAC 名称 |
N-[1-chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H18ClNS2/c1-23(17-11-5-2-6-12-17)20(22)21(24-18-13-7-3-8-14-18)25-19-15-9-4-10-16-19/h2-16H,1H3 |
InChI 键 |
NXPJSOUMBROCLF-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


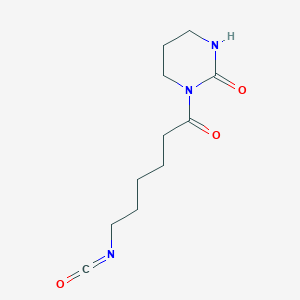
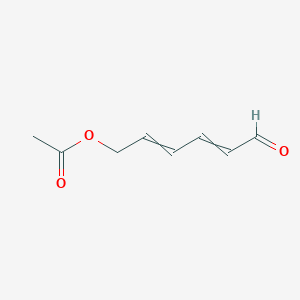

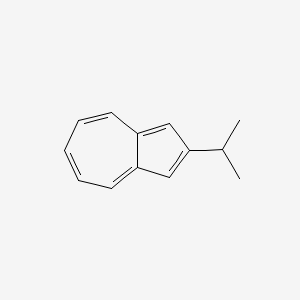
![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
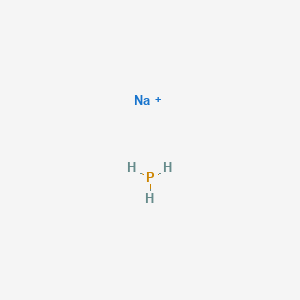
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
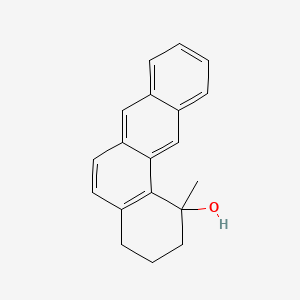
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
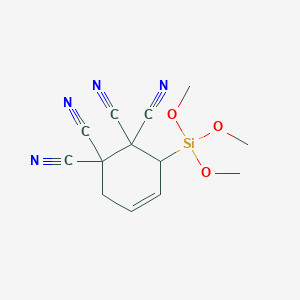
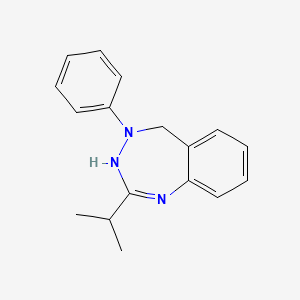
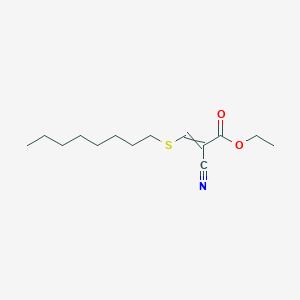
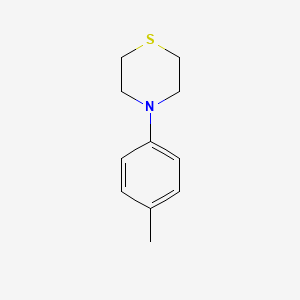
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
